N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c27-19(20-23-16-8-4-5-9-17(16)29-20)22-12-13-25-21(28)26(15-6-2-1-3-7-15)18(24-25)14-10-11-14/h1-9,14H,10-13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMFBXOWPLEZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a synthetic compound notable for its diverse biological activities. The compound features a triazole ring, which is known for its pharmacological significance, particularly in antimicrobial and anti-inflammatory applications. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.47 g/mol. The compound's structure includes a benzo[d]thiazole moiety and a triazole ring, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O2S |
| Molecular Weight | 396.47 g/mol |
| CAS Number | 1396758-54-5 |
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole have shown efficacy against Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study conducted by highlighted the antibacterial activity of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an IC50 value indicating potent antibacterial action.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various assays. The inhibition of cyclooxygenase enzymes (COX) is a common mechanism for anti-inflammatory drugs.
Research Findings:
In vitro studies have reported that triazole derivatives can inhibit COX enzymes effectively. For example, compounds with similar structures exhibited IC50 values ranging from 23.8 μM to 42.1 μM against COX enzymes . This suggests that N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole may possess comparable anti-inflammatory properties.
The mechanism underlying the biological activity of N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-y)ethyl)benzo[d]thiazole involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : It may modulate receptor activity related to pain and inflammation.
- Cell Signaling Interference : The compound could interfere with signaling pathways that lead to inflammation and infection.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the triazole and thiazole moieties exhibit significant anticancer properties. For instance, derivatives of thiazolo[3,2-b]-1,2,4-triazine have shown promising results against various cancer cell lines. In studies evaluating similar compounds, such as those derived from triazole frameworks, notable cytotoxicity was observed against human cancer cell lines like MCF7 (breast cancer) and others .
In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell survival and apoptosis.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Thiazole derivatives have been evaluated for their efficacy against bacterial strains and fungi. In particular, compounds similar to N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide have shown effectiveness against both Gram-positive and Gram-negative bacteria .
The antimicrobial mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including alkylation and cyclization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Case Study 1: Anticancer Screening
A series of triazole derivatives were synthesized and screened against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). The results indicated that specific derivatives exhibited high levels of cytotoxicity comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Activity
In a study assessing the antimicrobial properties of thiazole derivatives, several compounds were tested against common pathogens. The results demonstrated significant activity against Staphylococcus aureus and Escherichia coli strains, suggesting potential for development into new antimicrobial agents .
Chemical Reactions Analysis
Triazole Ring Reactivity
The 1,2,4-triazole core undergoes characteristic nucleophilic and cycloaddition reactions:
Alkylation and Acylation
The NH group in the triazole ring reacts with alkyl halides or acyl chlorides under basic conditions:
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Example : Reaction with methyl iodide in DMF/KCO yields N-methyl derivatives (75% yield) .
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Acylation : Treatment with acetyl chloride forms N-acetylated products, enhancing lipophilicity for drug design .
Cycloaddition Reactions
The triazole participates in [3+2] cycloadditions with nitriles or alkynes, forming fused heterocycles. For example:
Benzo[d]thiazole Carboxamide Reactivity
The carboxamide and thiazole moieties enable hydrolysis and electrophilic substitution:
Hydrolysis
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Acidic conditions : 6M HCl hydrolyzes the carboxamide to benzo[d]thiazole-2-carboxylic acid (82% yield) .
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Basic conditions : NaOH converts the amide to a carboxylate salt, useful for further derivatization .
Electrophilic Substitution
The electron-rich thiazole undergoes nitration or sulfonation:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO/HSO | 5-Nitrobenzo[d]thiazole-2-carboxamide | 65% | |
| Sulfonation | SO/HSO | 5-Sulfobenzo[d]thiazole-2-carboxamide | 58% |
Ethyl Linker Functionalization
The ethyl chain between triazole and carboxamide allows oxidation or cross-coupling:
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Oxidation : MnO oxidizes the ethyl group to a ketone, forming a diketone intermediate (45% yield).
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Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic substituents (Pd catalysis, 70% yield) .
Cyclopropyl Group Reactivity
The strained cyclopropane ring undergoes selective ring-opening:
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Acid-mediated : HSO cleaves the cyclopropane to form a propyl side chain .
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Transition metal catalysis : Rhodium catalysts enable C–H functionalization without ring rupture .
Biological Activity and SAR Insights
Derivatives of this compound exhibit pharmacological potential:
Synthetic Pathways
Key steps in synthesizing analogs include:
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Triazole formation : Cyclocondensation of thiosemicarbazides with ketones .
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Carboxamide coupling : EDC/HOBt-mediated amidation of benzo[d]thiazole-2-carboxylic acid .
This compound’s multifunctional reactivity positions it as a versatile scaffold for developing antimicrobial, anticancer, and anti-inflammatory agents. Further studies should explore its in vivo efficacy and metabolic stability.
Q & A
Q. How can researchers reconcile discrepancies between in silico predictions and experimental bioactivity?
- Methodology : Re-evaluate docking parameters (e.g., solvent model, protein flexibility). Use MD simulations to assess binding pocket dynamics. ’s thiadiazole derivatives required conformational sampling to match experimental IC50 values .
Synthetic and Analytical Challenges
Q. What purification techniques are optimal for isolating this compound from byproducts?
- Methodology : Employ flash chromatography (ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water). achieved >98% purity for thiazole carboxamides using similar methods .
Q. How can racemization during synthesis be minimized?
Q. What steps ensure reproducibility in scaled-up synthesis?
- Methodology : Standardize reaction monitoring (e.g., TLC at fixed Rf) and control exothermic steps (e.g., slow addition of reagents). ’s benzothiazole analogs maintained yields at 10 mmol scale by optimizing stirring rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
